molecular formula C7H7FOS B8501485 3-Fluoro-5-methoxybenzenethiol

3-Fluoro-5-methoxybenzenethiol

Cat. No. B8501485
M. Wt: 158.20 g/mol
InChI Key: RFTVGWDNWUGXJV-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

A mixture of anisole (12.04 g), 1-fluoro-3-methoxy-5-((4-methoxybenzyl)sulfanyl)benzene (6.2 g) and TFA (20 mL) was refluxed for 1 h, then concentrated in vacuo. Water was added to the residue and the mixture was extracted with EtOAc. The organic layer was washed with saturated aqueous NaHCO3 and extracted with 2N NaOH (100 mL×3). The water layer was acidified with 6N HCl and extracted with EtOAc. The EtOAc extract was washed successively with water and brine, dried over MgSO4, and concentrated in vacuo to give the title compound (2.30 g).
Quantity
12.04 g
Type
reactant
Reaction Step One
Name
1-fluoro-3-methoxy-5-((4-methoxybenzyl)sulfanyl)benzene
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(OC)C=CC=CC=1.[F:9][C:10]1[CH:15]=[C:14]([S:16]CC2C=CC(OC)=CC=2)[CH:13]=[C:12]([O:26][CH3:27])[CH:11]=1>C(O)(C(F)(F)F)=O>[F:9][C:10]1[CH:15]=[C:14]([SH:16])[CH:13]=[C:12]([O:26][CH3:27])[CH:11]=1

Inputs

Step One
Name
Quantity
12.04 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
1-fluoro-3-methoxy-5-((4-methoxybenzyl)sulfanyl)benzene
Quantity
6.2 g
Type
reactant
Smiles
FC1=CC(=CC(=C1)SCC1=CC=C(C=C1)OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with 2N NaOH (100 mL×3)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
WASH
Type
WASH
Details
was washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)OC)S
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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